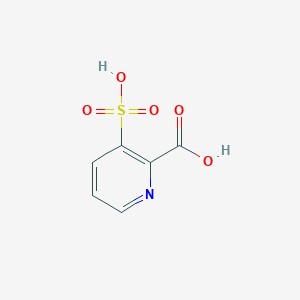

3-Sulfopyridine-2-carboxylic acid

Description

Context within Pyridine (B92270) Carboxylic Acid Chemistry and Related Heterocyclic Systems

Pyridine carboxylic acids are a class of organic compounds derived from pyridine by substituting one or more hydrogen atoms with a carboxyl group. wikipedia.org The position of the carboxyl group on the pyridine ring gives rise to different isomers, such as picolinic acid (2-position), nicotinic acid (3-position), and isonicotinic acid (4-position), each with distinct properties and applications. wikipedia.orgdovepress.com These compounds are fundamental building blocks in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the carboxyl group. dovepress.comontosight.ai

Fundamental Significance of Sulfonate and Carboxylate Functionalities in Advanced Organic Structures

The carboxylate and sulfonate functional groups are pivotal in the design of advanced organic structures due to their distinct electronic and steric properties. Carboxylic acids are known for their ability to form strong hydrogen bonds and act as ligands in coordination chemistry. researchgate.netmsu.edu Their acidity and potential for derivatization make them crucial in the synthesis of a vast array of organic compounds, including pharmaceuticals. researchgate.net

Sulfonates, the conjugate bases of sulfonic acids, are strong acids and are generally stable in water. wikipedia.orgwikipedia.org They are highly polar and can significantly enhance the water solubility of organic molecules. wikipedia.org The sulfonate group is also an excellent leaving group in organic reactions and can participate in the formation of coordination polymers and metal-organic frameworks. wikipedia.orgwikipedia.org The combination of both a carboxylate and a sulfonate group in a single molecule, as in 3-sulfopyridine-2-carboxylic acid, offers the potential for creating structures with unique solubility profiles, coordination behaviors, and catalytic activities. A comparison of ionomers based on polystyrene backbones revealed that sulfonate ionomers exhibit stronger ionic association and higher melt viscosities than their carboxylate counterparts, a difference attributed to greater polarization in the sulfonate groups. acs.org

Overview of Prior Research on Pyridine-2-carboxylic Acid Derivatives and sulfonated Analogues

Research on pyridine-2-carboxylic acid (picolinic acid) and its derivatives is extensive. Picolinic acid itself is an intermediate in tryptophan metabolism and acts as a chelating agent. nih.gov Its derivatives have been investigated for a wide range of applications, including their use as catalysts in organic synthesis and as ligands in the formation of metal complexes with interesting magnetic and optical properties. researchgate.netrsc.orgresearchgate.net For instance, pyridine-2-carboxylic acid has been utilized as a catalyst for the green synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. rsc.org

The study of sulfonated analogues of pyridine carboxylic acids has also been a subject of interest. For example, a series of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine-2-carboxylic acid derivatives were synthesized and evaluated as NMDA receptor antagonists. nih.gov In this study, 4-(sulfomethyl)pyridine-2-carboxylic acid showed modest activity. nih.gov Furthermore, electrochemical methods have been developed for the meta-sulfonylation of pyridines, providing a route to a variety of sulfonated pyridine compounds. researchgate.net These studies highlight the ongoing effort to synthesize and characterize novel sulfonated pyridine derivatives to explore their potential in various scientific fields.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H5NO5S | echemi.com |

| Molecular Weight | 203.173 g/mol | echemi.com |

| CAS Number | 6602-52-4 | echemi.com |

| Density | 1.35 g/cm³ | echemi.com |

| Boiling Point | 687.5 °C at 760 mmHg | echemi.com |

| Flash Point | 369.6 °C | echemi.com |

| Refractive Index | 1.658 | echemi.com |

Structure

3D Structure

Properties

IUPAC Name |

3-sulfopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S/c8-6(9)5-4(13(10,11)12)2-1-3-7-5/h1-3H,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPINGRWIXUNLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365327 | |

| Record name | 3-sulfopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6602-52-4 | |

| Record name | 3-sulfopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Sulfopyridine 2 Carboxylic Acid and Its Derivatives

Direct Synthesis Approaches for 3-Sulfopyridine-2-carboxylic Acid

Directly constructing the this compound framework involves the selective functionalization of a pyridine (B92270) ring or a suitable precursor. These methods aim to introduce the sulfonate and carboxyl moieties in a controlled manner.

Selective Functionalization and Directed Synthesis on Pyridine Ring Systems

The direct functionalization of the pyridine ring to introduce both a carboxyl and a sulfo group at the 2 and 3-positions, respectively, is a formidable task. One plausible, though not explicitly documented, approach involves a multi-step sequence starting from a pre-functionalized pyridine.

A hypothetical pathway could commence with a readily available starting material such as 3-aminopyridine-2-carboxylic acid. The amino group at the 3-position can serve as a handle for the introduction of the sulfonic acid group via a Sandmeyer-type reaction. Diazotization of the 3-aminopyridine-2-carboxylic acid with nitrous acid would yield a diazonium salt intermediate. Subsequent treatment of this diazonium salt with sulfur dioxide in the presence of a copper(I) catalyst could potentially install the sulfonyl chloride group, which can then be hydrolyzed to the desired sulfonic acid.

Another potential strategy involves the electrochemical meta-C–H sulfonylation of a pyridine derivative. nih.gov This modern approach utilizes nucleophilic sulfinates to achieve meta-sulfonylation through a redox-neutral dearomatization-rearomatization strategy. nih.gov Starting with pyridine-2-carboxylic acid, this method could theoretically introduce the sulfonate group at the 3-position. However, the directing effect of the existing carboxyl group at the 2-position would need to be carefully considered to ensure the desired regioselectivity.

Strategic Introduction of Sulfonate and Carboxyl Moieties via Advanced Reaction Pathways

A more strategic and potentially higher-yielding approach involves the synthesis of a precursor molecule that can be subsequently converted to the target compound. A key precursor for this strategy is pyridine-2,3-dicarboxylic acid. The synthesis of this intermediate is well-established and can be achieved through the oxidation of quinoline. The resulting pyridine-2,3-dicarboxylic anhydride (B1165640) can then be subjected to further reactions. google.comgoogle.comresearchgate.net

The selective introduction of the sulfonate group at the 3-position of pyridine-2,3-dicarboxylic acid presents a significant challenge. Direct sulfonation of the diacid or its anhydride would likely be difficult due to the deactivating nature of the two carboxyl groups. A more feasible route would involve the conversion of one of the carboxyl groups into the sulfonic acid moiety. This transformation, however, is not a standard organic reaction and would require the development of novel synthetic methodologies.

An alternative pathway could involve starting with a 3-halopyridine-2-carboxylic acid, such as 3-chloropyridine-2-carboxylic acid. Nucleophilic aromatic substitution (SNAr) with a sulfite (B76179) salt, such as sodium sulfite, could potentially displace the halide to introduce the sulfonic acid group. SNAr reactions on pyridine rings are known, particularly with electron-withdrawing groups present, which would be the case here with the carboxylic acid at the 2-position. science.govnih.govyoutube.comchemrxiv.org

| Starting Material | Reagents and Conditions | Product | Potential Advantages | Potential Challenges |

| 3-Aminopyridine-2-carboxylic acid | 1. NaNO₂, HCl (aq), 0-5 °C; 2. SO₂, CuCl | This compound | Utilizes a known reaction (Sandmeyer) for introducing the sulfo group. | Diazotization of aminopyridines can be complex; regioselectivity of subsequent reaction. |

| Pyridine-2-carboxylic acid | Sodium sulfinate, electrochemical cell | This compound | Direct C-H functionalization. | Regioselectivity control due to the existing carboxyl group. |

| 3-Chloropyridine-2-carboxylic acid | Na₂SO₃, heat, polar aprotic solvent | This compound | Potentially straightforward nucleophilic substitution. | Harsh reaction conditions may be required; potential for side reactions. |

| Pyridine-2,3-dicarboxylic acid | Multi-step conversion of one carboxyl group | This compound | Starts from a readily available precursor. | Requires development of a novel and selective functional group transformation. |

Synthesis of Pyridine-2-carboxylic Acid Derivatives Bearing Sulfonate Groups

The synthesis of derivatives of this compound can be approached by modifying advanced precursor molecules or by transforming related functional groups.

Derivatization Strategies from Advanced Precursor Molecules

Starting from a molecule that already contains the core pyridine-2-carboxylic acid structure, a sulfonate group can be introduced at the 3-position. For instance, if 3-aminopyridine-2-carboxylic acid is available, it can be converted to a variety of sulfonated derivatives. The diazonium salt intermediate, formed as described in section 2.1.1, can react with different sulfur-containing nucleophiles to yield various sulfonated products.

Furthermore, the carboxylic acid group of this compound can be derivatized to form esters, amides, or other functionalities using standard organic chemistry techniques. These derivatizations can be useful for modulating the compound's properties or for further synthetic transformations.

Chemical Transformations for the Conversion of Related Functional Groups to Sulfonated Pyridine Carboxylates

The conversion of other functional groups into a sulfonate group on a pre-existing pyridine-2-carboxylate framework is another viable strategy. For example, a thiol group at the 3-position could be oxidized to a sulfonic acid. The synthesis of 3-mercaptopyridine-2-carboxylic acid could be achieved from 3-aminopyridine-2-carboxylic acid via the Sandmeyer reaction using a xanthate salt, followed by hydrolysis.

Alternatively, a sulfinic acid group at the 3-position could be oxidized to the corresponding sulfonic acid. The introduction of a sulfinic acid group can sometimes be achieved under milder conditions than direct sulfonation.

| Precursor Functional Group at C-3 | Transformation Reaction | Reagents | Resulting Group at C-3 |

| Amino (-NH₂) | Diazotization followed by Sandmeyer-type reaction | NaNO₂, HCl; then SO₂/CuCl | Sulfonyl chloride (-SO₂Cl), then Sulfonic acid (-SO₃H) |

| Halogen (-Cl, -Br) | Nucleophilic Aromatic Substitution | Na₂SO₃ | Sulfonic acid (-SO₃H) |

| Thiol (-SH) | Oxidation | Strong oxidizing agent (e.g., H₂O₂, KMnO₄) | Sulfonic acid (-SO₃H) |

| Sulfinic Acid (-SO₂H) | Oxidation | Mild oxidizing agent (e.g., H₂O₂) | Sulfonic acid (-SO₃H) |

Enantioselective Synthesis Approaches for Chiral Carboxylic Acid Derivatives

While this compound itself is not chiral, derivatives with a chiral center can be synthesized using enantioselective methods. The development of asymmetric syntheses for chiral pyridine derivatives is an active area of research. nih.govnih.gov

One approach to obtaining enantiomerically pure derivatives is through chiral resolution of a racemic mixture. wikipedia.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or alcohol. wikipedia.orgresearchgate.netwikipedia.orgrsc.org The diastereomers can then be separated by physical methods like crystallization, followed by the removal of the resolving agent to yield the individual enantiomers.

Alternatively, asymmetric synthesis can be employed to directly produce a single enantiomer. For instance, if a synthetic route involves a reduction of a ketone or an imine to create a chiral center, a chiral catalyst can be used to favor the formation of one enantiomer over the other. The asymmetric synthesis of 3-substituted pyridine derivatives has been explored, providing potential pathways to chiral analogs of the target compound. nih.gov

Catalytic and Mechanistic Aspects in the Synthesis of Sulfonated Pyridine Carboxylates

The synthesis of functionalized heteroaromatic compounds such as this compound and its derivatives relies on advanced catalytic methodologies. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and expanding the scope of accessible molecules. This section explores key catalytic strategies and mechanistic insights relevant to the transformation of carboxylic acids in the context of preparing sulfonated pyridine carboxylates.

Investigation of Photo-induced Imidation Processes involving Carboxylic Acids

Photo-induced reactions offer mild and efficient pathways for chemical transformations. A notable development is the photo-induced imidation of carboxylic acids, which allows for the conversion of numerous carboxylic acids into β-sulfonyl imides. rsc.orgnih.gov This process typically occurs in the presence of N-sulfonyl ynamides under visible light irradiation. rsc.orgnih.gov

Mechanistic investigations, including control experiments, have demonstrated that this transformation proceeds through a hydroacyloxylation/radical rearrangement cascade. rsc.org This protocol represents a direct method for imidation starting from carboxylic acids, characterized by its mild conditions, broad substrate scope, and high atom economy. rsc.org While not a direct sulfonylation of the pyridine ring, this method provides a pathway to introduce sulfonyl-containing functionalities into molecules that also possess a carboxylic acid group, which is a relevant transformation for creating complex derivatives.

The general applicability of this photochemical method is highlighted by its tolerance for a wide range of carboxylic acids. The reaction's reliance on visible light as an energy source aligns with the principles of green chemistry, offering a sustainable alternative to traditional thermal methods.

Application and Understanding of Bismuth-mediated Catalysis in Carboxylic Acid Transformations

Bismuth compounds have emerged as versatile and effective catalysts in organic synthesis, particularly for transformations involving carboxylic acids. iwu.eduacs.org Bismuth's low toxicity, cost-effectiveness, and unique reactivity make it an attractive alternative to traditional transition metals. researchgate.netnih.gov Bismuth-based catalysts can facilitate a variety of reactions, including decarboxylation and carbon-nitrogen (C-N) bond formation. nih.govrsc.org

One area of application is the use of bismuth triflate [Bi(OTf)₃] as a catalyst. For example, Bi(OTf)₃ efficiently catalyzes the methoxymethylation of carboxylic acids, affording the corresponding esters in good to excellent yields under mild conditions. researchgate.net This demonstrates the utility of bismuth as a Lewis acid catalyst for activating the carboxyl group.

| Substrate (Carboxylic Acid) | Product (Methoxymethyl Ester) | Yield (%) |

| Hexanoic acid | Methoxymethyl hexanoate | 92 |

| Cyclohexanecarboxylic acid | Methoxymethyl cyclohexanecarboxylate | 95 |

| Benzoic acid | Methoxymethyl benzoate | 98 |

| 4-Nitrobenzoic acid | Methoxymethyl 4-nitrobenzoate | 96 |

| 4-Methoxybenzoic acid | Methoxymethyl 4-methoxybenzoate | 97 |

This table presents the yields of methoxymethyl esters from various carboxylic acids using Bismuth triflate as a catalyst, illustrating the efficiency of this method. researchgate.net

More complex transformations are also possible through bismuth redox catalysis. acs.org A direct photochemical decarboxylative C-N coupling of benzylic carboxylic acids with sulfonamides has been achieved using a stoichiometric amount of a bismuth(III) salt. nih.gov Mechanistic studies suggest the reaction begins with the coordination of the carboxylic acid to the bismuth center, forming a bismuth(III) carboxylate. nih.gov Upon irradiation, this complex undergoes homolysis to generate a bismuth radical and an acyloxy radical, which subsequently decarboxylates to form a carbon-centered radical. This radical can then engage in C-N bond formation. nih.gov The preassembly of the reactants on the bismuth center helps control the reaction's outcome, enabling the selective formation of the C-N coupling product. nih.gov

Furthermore, hybrid catalytic systems, such as a silver-bismuth material, have been developed for the heterogeneous catalysis of decarboxylation and decarboxylative deuteration of aromatic carboxylic acids. rsc.org This approach allows for the development of continuous flow processes, enhancing the scalability and sustainability of the reaction. rsc.org

Mechanistic Studies of Carbon-Nitrogen Coupling Reactions involving Carboxylic Acids

Carbon-nitrogen (C-N) coupling reactions are fundamental in organic synthesis for constructing nitrogen-containing compounds. Using carboxylic acids as starting materials in these reactions is advantageous as they are widely available, stable, and often more environmentally benign than traditional organohalide coupling partners. rsc.org These transformations typically proceed via a decarboxylative pathway, where the carboxyl group is extruded as carbon dioxide.

Various transition metals, including copper and palladium, are commonly used to catalyze these reactions. rsc.orgacs.orgmit.edu A general mechanism for a copper-catalyzed decarboxylative C-N coupling involves the initial reaction of the carboxylic acid with the copper catalyst to form a copper(II) carboxylate intermediate. rsc.org This intermediate then undergoes decarboxylation to generate an organocopper species, which can then couple with a nitrogen-containing nucleophile. rsc.org

Theoretical and experimental studies have provided detailed insights into these mechanisms. For instance, a density functional theory (DFT) study of a dual copper and photoredox-catalyzed decarboxylative C-N cross-coupling between alkyl carboxylic acids and nitrogen nucleophiles elucidated the key steps. acs.org The process involves the generation of an alkyl radical from the carboxylic acid, which then participates in a copper-mediated thermal redox cycle involving coordination, single electron transfer (SET), radical addition, and reductive elimination to form the C-N bond. acs.org

The scope of these reactions is broad, accommodating various carboxylic acids and nitrogen nucleophiles. The table below summarizes the results of a bismuth-mediated photochemical C-N coupling between various carboxylic acids and a sulfonamide, demonstrating the versatility of this specific methodology. nih.gov

| Carboxylic Acid | Sulfonamide | Product | Yield (%) |

| (±)‐2‐Phenylpropanoic acid | p-Toluenesulfonamide | N-(1-Phenylethyl)-4-methylbenzenesulfonamide | 82 |

| (±)‐2‐(o-Tolyl)propanoic acid | p-Toluenesulfonamide | 4-Methyl-N-(1-(o-tolyl)ethyl)benzenesulfonamide | 91 |

| (±)‐2‐(p-tert-Butylphenyl)propanoic acid | p-Toluenesulfonamide | N-(1-(4-(tert-Butyl)phenyl)ethyl)-4-methylbenzenesulfonamide | 77 |

| (±)‐2‐(p-Fluorophenyl)propanoic acid | p-Toluenesulfonamide | N-(1-(4-Fluorophenyl)ethyl)-4-methylbenzenesulfonamide | 75 |

| 2,2-Diphenylacetic acid | p-Toluenesulfonamide | N-Benzhydryl-4-methylbenzenesulfonamide | 81 |

| Cyclohexyl(phenyl)acetic acid | p-Toluenesulfonamide | N-(Cyclohexyl(phenyl)methyl)-4-methylbenzenesulfonamide | 72 |

This table illustrates the scope of carboxylic acids successfully used in a photochemical decarboxylative C–N coupling reaction with p-toluenesulfonamide, mediated by a bismuth salt. nih.gov

These mechanistic studies are critical for overcoming challenges in C-N coupling reactions, such as controlling selectivity and improving catalyst efficiency, thereby enabling the synthesis of complex molecules like sulfonated pyridine carboxylates.

Chemical Reactivity and Mechanistic Investigations of 3 Sulfopyridine 2 Carboxylic Acid

Reactivity Profiles and Nucleophilic Acyl Substitution at the Carboxyl Carbon

The reactivity of 3-Sulfopyridine-2-carboxylic acid is primarily characterized by the chemistry of its two functional groups: the carboxylic acid and the sulfonic acid moieties. The carboxyl group, in particular, is a site for nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives. libretexts.org This reaction proceeds through a common mechanism involving the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. uomustansiriyah.edu.iqyoutube.com Unlike aldehydes and ketones, which typically undergo nucleophilic addition, carboxylic acid derivatives possess a leaving group. libretexts.org The tetrahedral intermediate in an acyl substitution reaction collapses, reforming the carbonyl double bond and expelling the leaving group. uomustansiriyah.edu.iqyoutube.com

The rate of nucleophilic acyl substitution is highly dependent on the nature of the leaving group attached to the acyl carbon. youtube.com A better leaving group, which corresponds to a weaker base, increases the reactivity of the carboxylic acid derivative. masterorganicchemistry.com The general order of reactivity for common carboxylic acid derivatives is a cornerstone of organic chemistry. libretexts.org

Acid chlorides are the most reactive due to the excellent leaving group ability of the chloride ion. youtube.com Acid anhydrides are next, with a carboxylate anion as the leaving group. Esters and amides are significantly less reactive. The hydrolysis of esters, for instance, typically requires basic conditions (saponification) where a hydroxide (B78521) ion acts as the nucleophile. uomustansiriyah.edu.iqyoutube.com Amides are the least reactive of this series, as the amide ion (NH2-) is a very poor leaving group.

Below is a comparative table of reactivity for various carboxylic acid derivatives.

Reactivity of Carboxylic Acid Derivatives| Derivative Type | Structure (R=Alkyl/Aryl) | Leaving Group | Relative Reactivity |

|---|---|---|---|

| Acid Chloride | R-COCl | Cl⁻ | Very High |

| Acid Anhydride (B1165640) | R-CO-O-CO-R | RCOO⁻ | High |

| Ester | R-COOR' | R'O⁻ | Moderate |

| Carboxylic Acid | R-COOH | OH⁻ | Low |

| Amide | R-CONH₂ | NH₂⁻ | Very Low |

The presence of the sulfonate group (-SO₃⁻) at the 3-position of the pyridine (B92270) ring has a significant electronic effect on the reactivity of the carboxyl group at the 2-position. The sulfonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. researchgate.netyoutube.com This inductive effect withdraws electron density from the pyridine ring.

This electron withdrawal increases the electrophilicity of the carbonyl carbon in the adjacent carboxyl group. A more electrophilic carbon is more susceptible to attack by nucleophiles, thereby increasing the reactivity of the carboxylic acid in nucleophilic acyl substitution reactions. The effect of electron-withdrawing substituents increasing the reactivity of carbonyl compounds is a well-established principle. researchgate.net

Sterically, the bulky sulfonate group adjacent to the carboxyl group could potentially hinder the approach of a nucleophile. However, the electronic activation is generally the more dominant effect. The enhanced acidity of sulfonic acids compared to carboxylic acids is also a result of the strong inductive effect and resonance stabilization of the sulfonate anion. auburn.edu

Influence of the Sulfonate Group on Carboxyl Reactivity| Factor | Description | Effect on Carboxyl Reactivity |

|---|---|---|

| Electronic Effect | The sulfonate group is strongly electron-withdrawing, which increases the partial positive charge on the carbonyl carbon. | Increases reactivity towards nucleophiles. |

| Steric Effect | The bulky nature of the sulfonate group at the ortho position may physically block the approach of nucleophiles to the carbonyl carbon. | Potentially decreases reactivity, but is often outweighed by the electronic effect. |

Reactions Involving the Sulfonate Moiety

The sulfonate group is the conjugate base of a strong sulfonic acid, making it an excellent leaving group in nucleophilic substitution reactions. youtube.com Sulfonate esters are known to be stable but can be cleaved under various conditions, including strong acids or nucleophilic attack. nih.gov

Sulfonamides are a crucial class of compounds, and their synthesis from sulfonate precursors is a key transformation. eurjchem.com Sulfonate esters can react with amines to form sulfonamides, although the mechanistic details can be complex and dependent on reaction conditions. eurjchem.com One common method for preparing sulfonamides involves the reaction of sulfonyl chlorides with primary or secondary amines. nih.gov

The conversion of a sulfonate to a sulfonamide typically involves the displacement of the ester portion of the sulfonate by an amine nucleophile. The mechanism can proceed through a direct nucleophilic substitution at the sulfur atom. For aryl sulfonate esters, regioselective cleavage of the S-O bond can lead to the corresponding sulfonamide. eurjchem.com Another pathway involves the reaction of sulfonic acids with amines, often facilitated by coupling agents. ucl.ac.uk Electrochemical methods have also been developed for the direct oxidative coupling of thiols and amines to form sulfonamides, proceeding through disulfide and sulfenamide (B3320178) intermediates. acs.org

Exploration of Intramolecular and Intermolecular Reactions of this compound

The bifunctional nature of this compound, with two acidic groups in close proximity, allows for potential intramolecular and intermolecular reactions.

Intramolecular Reactions: Under dehydrating conditions, the adjacent carboxylic acid and sulfonic acid groups could potentially react to form a cyclic mixed anhydride. This type of reaction is plausible given the ortho positioning of the two functional groups, which would favor the formation of a stable five or six-membered ring system.

Intermolecular Reactions: Between two molecules of this compound, several reactions are conceivable.

Anhydride Formation: The carboxyl group of one molecule could react with the carboxyl group of another to form a carboxylic anhydride, or with the sulfonic acid group to form a mixed anhydride, given appropriate activating agents.

Esterification/Sulfonylation: The carboxyl group of one molecule could theoretically esterify the sulfonic acid of another, or vice versa, though such reactions are less common without specific catalysis.

These potential reactions are inferred from the known chemistry of carboxylic and sulfonic acids and have not been explicitly documented for this specific compound in the provided search context.

Advanced Mechanistic Studies of Reaction Pathways

Detailed Kinetic Profile Analysis of Relevant Transformations

Currently, there is a lack of specific kinetic data in the scientific literature for the transformations of this compound. While studies on related pyridinecarboxylic acids exist, a direct kinetic profile for this particular compound has not been published. Research on analogous compounds, such as 3-hydroxy- and 3-aminopyridine-2-carboxylic acids, has detailed their decarboxylation kinetics, revealing pH-dependent mechanisms. For instance, the decarboxylation of these analogues proceeds through different pathways at varying acidities, but similar detailed analyses for the sulfo-derivative are not available.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for understanding the mechanistic pathways of a chemical reaction. However, specific studies identifying intermediates in the reactions of this compound are not present in the available literature. For related pyridinecarboxylic acids, intermediates such as protonated species and ylides have been proposed in reactions like decarboxylation. These intermediates are often transient and require sophisticated analytical techniques for their detection and characterization. Without dedicated studies on this compound, any discussion of its reaction intermediates would be speculative.

Further research is necessary to elucidate the chemical reactivity and reaction mechanisms of this compound, which would involve detailed kinetic studies and the trapping and characterization of any intermediate species.

Advanced Spectroscopic Characterization and Structural Analysis of 3 Sulfopyridine 2 Carboxylic Acid

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying the functional groups and probing the structural features of a molecule.

Comprehensive Assignment of FT-IR and FT-Raman Vibrational Wavenumbers

A complete vibrational analysis would involve assigning the observed absorption (IR) and scattering (Raman) bands to specific molecular vibrations, such as stretching, bending, and torsional modes. For 3-Sulfopyridine-2-carboxylic acid, key functional groups would produce characteristic signals.

Carboxylic Acid Group (-COOH):

The O-H stretching vibration would appear as a very broad and intense band in the FT-IR spectrum, typically in the 3300–2500 cm⁻¹ region, due to strong hydrogen bonding. mdpi.comscbt.com

The C=O stretching mode would result in a strong, sharp band between 1760 and 1710 cm⁻¹. mdpi.comscbt.com

C-O stretching and O-H bending vibrations would also be present in the fingerprint region (below 1500 cm⁻¹).

Sulfonic Acid Group (-SO₃H):

Asymmetric and symmetric S=O stretching vibrations are expected to produce very strong bands in the FT-IR spectrum, typically around 1350 cm⁻¹ and 1175 cm⁻¹, respectively.

S-O stretching vibrations would appear in the 1000–750 cm⁻¹ range.

Pyridine (B92270) Ring:

C-H stretching vibrations of the aromatic ring typically occur above 3000 cm⁻¹.

C=C and C=N ring stretching vibrations give rise to a series of bands in the 1600–1400 cm⁻¹ region.

Ring breathing modes and other deformations would be found at lower wavenumbers.

A hypothetical data table for the principal vibrational modes is presented below based on characteristic group frequencies.

| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected FT-Raman Wavenumber (cm⁻¹) | Assignment |

| ν(O-H) | ~3300–2500 (very broad, strong) | Weak | Carboxylic acid O-H stretch |

| ν(C-H) | ~3100–3000 (medium) | Medium-Strong | Pyridine ring C-H stretch |

| ν(C=O) | ~1730–1700 (strong) | Medium | Carboxylic acid C=O stretch |

| ν(C=C), ν(C=N) | ~1600–1450 (medium-strong) | Medium-Strong | Pyridine ring stretching |

| νas(S=O) | ~1350 (strong) | Weak | Asymmetric SO₂ stretch |

| νs(S=O) | ~1175 (strong) | Medium | Symmetric SO₂ stretch |

| δ(O-H) | ~1440–1395 (medium) | Weak | In-plane O-H bend |

| ν(C-O) | ~1320–1210 (strong) | Weak | Carboxylic acid C-O stretch |

| ν(S-O) | ~900 (strong) | Medium | Sulfonic acid S-O stretch |

Note: This table is illustrative and based on general spectroscopic principles, not on published experimental data for this compound.

Analysis of Hydrogen Bonding Patterns and Molecular Association through Infrared Spectroscopy

The presence of both carboxylic acid and sulfonic acid groups makes this compound a strong hydrogen bond donor and acceptor. In the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding is expected.

Infrared spectroscopy is particularly sensitive to hydrogen bonding. The most telling indicator would be the O-H stretching band of the carboxylic acid group. In a non-hydrogen-bonded state (e.g., in a very dilute solution in a nonpolar solvent), this band would be a relatively sharp peak around 3500 cm⁻¹. However, in the solid state, dimerization via the carboxylic acid groups and further association involving the sulfonic acid and pyridine nitrogen would cause this band to become extremely broad, spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹, and obscure the C-H stretching region. scbt.com This broadening is a classic diagnostic feature of strong hydrogen-bonded networks in carboxylic acids. Low-frequency modes in the far-infrared region could also provide insight into the collective motions of these hydrogen-bonded structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the electronic environment of individual atoms, allowing for the elucidation of the carbon-hydrogen framework.

Detailed Analysis of ¹H and ¹³C NMR Chemical Shifts and Coupling Constants

¹H NMR Spectroscopy:

The acidic protons of the -COOH and -SO₃H groups would likely be highly deshielded and appear as broad singlets at the low-field end of the spectrum (>10 ppm), with their exact chemical shifts being highly dependent on the solvent and concentration. mdpi.com

The three protons on the pyridine ring would appear in the aromatic region (typically 7.0–9.0 ppm). Their chemical shifts would be influenced by the electron-withdrawing effects of the carboxylic and sulfonic acid groups.

Spin-spin coupling between the adjacent ring protons would result in characteristic splitting patterns (doublets, triplets, or doublets of doublets), which would help in their assignment.

¹³C NMR Spectroscopy:

The carbonyl carbon of the carboxylic acid is typically found in the 165–185 ppm range. mdpi.com

The five carbons of the pyridine ring would resonate in the aromatic region (~120–160 ppm). The carbons directly attached to the electron-withdrawing substituents (C2 and C3) would be expected to be the most deshielded (further downfield).

A hypothetical NMR data table is provided below.

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Multiplicity / Coupling Constants |

| COOH | >12 (broad s) | ~165–175 | Singlet |

| SO₃H | >10 (broad s) | - | Singlet |

| C2 | - | Deshielded (e.g., ~150) | - |

| C3 | - | Deshielded (e.g., ~155) | - |

| H4 | ~8.0–8.5 | ~125–135 | Doublet of doublets |

| H5 | ~7.5–8.0 | ~120–130 | Doublet of doublets |

| H6 | ~8.5–9.0 | ~145–155 | Doublet of doublets |

Note: This table is illustrative and based on general principles and data from related structures, not on published experimental data for this compound.

Application of Two-Dimensional NMR Techniques for Complete Structural Elucidation

While 1D NMR can suggest a structure, 2D NMR techniques are essential for unambiguous confirmation.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity of the protons on the pyridine ring (H4-H5, H5-H6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached, allowing for the definitive assignment of the ¹³C signals for C4, C5, and C6 based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary (non-protonated) carbons. For example, the ring protons (H4, H5, H6) would show long-range correlations to the C2 and C3 carbons, confirming the positions of the substituents. The proton at H4 would be expected to show a correlation to the C2 carbon, and the proton at H6 would also show a correlation to C2, helping to piece the structure together.

Single-Crystal X-ray Diffraction (SCXRD) Studies

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, SCXRD analysis would provide precise information on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles.

Crystal Packing: The arrangement of molecules in the crystal lattice.

Intermolecular Interactions: It would directly visualize the hydrogen bonding network, showing how the carboxylic acid, sulfonic acid, and pyridine functionalities interact with neighboring molecules to form a stable three-dimensional structure.

Without a published crystal structure, specific crystallographic data such as space group, unit cell dimensions, and atomic coordinates cannot be provided.

Precise Determination of Molecular Conformation, Crystal Packing, and Intermolecular Interactions

Information regarding the precise molecular conformation, crystal packing, and intermolecular interactions of this compound is not available in the reviewed scientific literature. Experimental data from single-crystal X-ray diffraction studies, which would provide these details, has not been publicly reported.

Crystallographic Insights into Polymorphism and its Structural Implications

There is no available crystallographic data to suggest or confirm the existence of polymorphs for this compound. Studies on its crystallization behavior and the potential for different crystalline forms have not been found in the public scientific record.

Computational and Theoretical Investigations of 3 Sulfopyridine 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 3-Sulfopyridine-2-carboxylic acid, DFT studies would provide significant insights.

A typical DFT study begins with the optimization of the molecule's geometry to find its most stable three-dimensional structure. This involves calculating bond lengths and angles. For instance, in studies of other pyridine-2-carboxylic acid derivatives, DFT calculations have been used to determine these ground-state geometries. researchgate.netdntb.gov.ua

Following optimization, an analysis of the electronic structure is performed. A key component of this is the Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. rsc.org For related substituted pyridine (B92270) derivatives, these energy values have been calculated to understand their electronic behavior. rsc.org

Table 1: Illustrative Frontier Molecular Orbital Data for Analogous Pyridine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyridine-2-carboxylic acid | - | - | - |

| 4-Methoxy-pyridine-2-carboxylic acid | - | - | - |

| 4-Chloro-pyridine-2-carboxylic acid | - | - | - |

| 3-Substituted phenyl-1-(pyridine-4-carbonyl)-1H-pyrazole-4-carboxylic acid | -6.9276 | -0.3058 | 6.6217 |

No specific data is available for this compound. The data for analogous compounds illustrates the type of information generated in such studies. The values for the first three compounds are mentioned in studies but not explicitly stated in the abstracts. researchgate.netrsc.org

DFT calculations are frequently employed to predict spectroscopic parameters. Theoretical vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. For various substituted pyridine-2-carboxylic acids, theoretical vibrational modes have been calculated and assigned. researchgate.netresearchgate.net These computational spectra serve as a valuable tool for the structural characterization of newly synthesized compounds. rsc.org

Natural Bond Orbital (NBO) analysis is used to understand the charge distribution and the interactions between electron donor and acceptor orbitals within a molecule. This analysis provides insights into intramolecular charge transfer, hyperconjugation, and the strength of chemical bonds. NBO analyses have been performed on related pyridine-carboxylic acid derivatives to understand the delocalization of electron density and its influence on the molecule's stability and reactivity. researchgate.net

Molecular Dynamics (MD) Simulations

MD simulations are computational methods used to study the physical movements of atoms and molecules over time. This approach provides a dynamic picture of the molecule's behavior.

MD simulations would allow for the exploration of the conformational landscape of this compound. This involves analyzing how the molecule's shape and orientation change over time, particularly in different solvent environments. Such studies are crucial for understanding how the molecule behaves in realistic conditions. While no specific MD studies were found for this compound, this methodology is standard for complex organic molecules.

Through MD simulations, it is possible to assess the stability of a molecule by simulating its behavior under various conditions (e.g., different temperatures). These simulations can also help in predicting potential degradation pathways by identifying which bonds are most likely to break. This information is valuable for understanding the molecule's shelf-life and potential decomposition products.

Prediction and Analysis of Physicochemical Properties Influenced by Sulfonate and Carboxylate Groups

The physicochemical characteristics of this compound are dominated by the presence of the strongly acidic sulfonate (-SO₃H) and the carboxylic acid (-COOH) groups attached to a pyridine ring. Computational models can predict various properties by analyzing the electronic and steric contributions of these functional groups.

The sulfonate group is a powerful electron-withdrawing group and is highly acidic. Its presence is predicted to significantly increase the molecule's polarity and water solubility. chembk.comchembk.com The carboxylic acid group, also electron-withdrawing, contributes to the molecule's acidity and provides a site for hydrogen bonding, both as a donor and an acceptor. libretexts.org The proximity of these two acidic groups on the pyridine ring suggests complex intramolecular interactions that can influence conformation and reactivity.

QSPR models utilize topological descriptors and quantum-mechanical parameters to forecast properties. While specific experimental data for this compound is limited, predictions can be extrapolated from data on related structures like 3-pyridinesulfonic acid and various pyridine carboxylic acids. nih.govnih.gov These analyses indicate that the compound would have a high boiling point, low lipophilicity (LogP), and a large polar surface area, characteristics primarily driven by the two polar functional groups. plos.org

Table 1: Predicted Physicochemical Properties of this compound (Note: The following values are theoretical predictions based on computational models and data from structurally related compounds, as direct experimental data is scarce.)

| Property | Predicted Value/Characteristic | Influence of Functional Groups |

| Molecular Weight | 203.17 g/mol | Base value from atomic composition. matrix-fine-chemicals.com |

| pKa (Sulfonic Acid) | < 1 | The -SO₃H group is a very strong acid. |

| pKa (Carboxylic Acid) | ~2-3 | Acidity is increased by the adjacent electron-withdrawing sulfonate group and pyridine nitrogen. |

| Water Solubility | High | Both -SO₃H and -COOH groups are highly polar and form hydrogen bonds with water. chembk.com |

| LogP (Lipophilicity) | Low (likely negative) | The high polarity of the functional groups reduces partitioning into nonpolar solvents. nih.gov |

| Polar Surface Area (PSA) | High | Significant contribution from the oxygen and nitrogen atoms in the sulfonate and carboxylate groups. |

| Hydrogen Bond Donors | 2 (from -OH of both groups) | Both groups can donate protons. libretexts.org |

| Hydrogen Bond Acceptors | 5 (from O atoms and N atom) | Carbonyl and sulfonyl oxygens, as well as the pyridine nitrogen, can accept hydrogen bonds. libretexts.org |

Theoretical Assessment of the Impact of Isosteric Replacements on Molecular Characteristics

Isosteric replacement is a fundamental strategy in medicinal chemistry where a functional group is substituted with another group possessing similar steric and electronic properties to modulate a molecule's characteristics. nih.govscripps.edu Theoretical assessments can predict how such substitutions on this compound would alter its properties.

Carboxylic Acid Isosteres: The replacement of the carboxylic acid group is a common strategy to improve pharmacokinetic profiles by altering acidity, lipophilicity, and metabolic stability. nih.govresearchgate.net Common bioisosteres for a carboxylic acid include tetrazoles, hydroxamic acids, and N-acyl sulfonamides. nih.govopenaccessjournals.com

Tetrazole: Replacing the -COOH group with a 5-substituted 1H-tetrazole is a classic isosteric substitution. openaccessjournals.com A tetrazole ring has a pKa similar to a carboxylic acid but offers a more diffuse charge distribution and can be more metabolically stable. nih.gov Computationally, this replacement would be predicted to maintain the acidic nature necessary for certain biological interactions while potentially increasing lipophilicity slightly compared to the highly polar carboxylate. researchgate.net

N-Acyl Sulfonamide: This group can mimic the hydrogen bonding pattern and acidity of a carboxylic acid. nih.gov Its pKa can be tuned by the choice of the substituent on the sulfonamide nitrogen. This replacement would likely alter the geometric profile and hydrogen bonding capacity of the molecule.

Sulfonic Acid Isosteres: The sulfonic acid group is less commonly replaced due to its unique properties of strong acidity and high polarity. However, isosteric replacement might be explored to reduce the extreme acidity, which can impact membrane permeability.

These theoretical investigations are crucial for rationally designing new analogues. By computationally modeling the effects of these isosteric replacements, researchers can prioritize synthetic efforts on compounds with the most promising predicted physicochemical and biological profiles.

Table 2: Theoretical Impact of Isosteric Replacements on Molecular Properties

| Original Group | Isosteric Replacement | Predicted Impact on Molecular Characteristics |

| Carboxylic Acid (-COOH) | Tetrazole (-CN₄H) | Maintains acidity (similar pKa), may increase metabolic stability and lipophilicity. nih.govopenaccessjournals.com Alters hydrogen bond acceptor geometry. |

| N-Acyl Sulfonamide (-CONHSO₂R) | Acidity is tunable based on the 'R' group. Mimics hydrogen bonding but with different geometry. nih.gov | |

| Hydroxamic Acid (-CONHOH) | Generally less acidic than carboxylic acid. Introduces potential for metal chelation. nih.gov | |

| Sulfonic Acid (-SO₃H) | Phosphonic Acid (-PO₃H₂) | Reduces strong acidity while maintaining a highly polar, acidic character. nih.gov Alters steric bulk and bond lengths. |

Coordination Chemistry and Ligand Applications of 3 Sulfopyridine 2 Carboxylic Acid

Ligand Design Principles Based on Pyridine-2-carboxylic Acid Frameworks

The design of ligands for coordination chemistry often leverages established molecular frameworks that reliably form stable complexes with metal ions. Pyridine-2-carboxylic acid, also known as picolinic acid, serves as a foundational structure for a versatile class of chelating agents. The strategic placement of a carboxylate group adjacent to the pyridine (B92270) nitrogen atom creates a robust bidentate scaffold capable of forming stable five-membered rings with metal centers. dergipark.org.tr

Investigation of Chelating Properties via Carboxylate-O and Pyridine-N Donor Atoms

The chelating prowess of the pyridine-2-carboxylic acid framework is primarily attributed to the cooperative binding of its pyridine nitrogen (N) and a carboxylate oxygen (O) atom to a metal center. dergipark.org.tr This N,O-bidentate coordination is a highly effective and common binding mode. Upon deprotonation, the carboxylate group offers a negatively charged oxygen donor, while the pyridine ring provides a neutral nitrogen donor. Together, they form a stable five-membered chelate ring, a thermodynamically favored arrangement in coordination chemistry.

This chelating effect significantly enhances the stability of the resulting metal complexes compared to those formed with analogous monodentate ligands. The geometry of the ligand, with the donor atoms positioned at the 1 and 2 positions of the pyridine ring, is ideal for forming these strain-free rings with a wide variety of transition metals. dergipark.org.tr The coordination can occur with the ligand in its anionic form (picolinate), or in some cases, with the neutral carboxylic acid, though the latter is less common. The specific coordination environment is further influenced by the nature of the metal ion, its oxidation state, and the presence of other competing ligands. researchgate.netresearchgate.net

Impact of the Sulfonate Group on Coordination Mode, Denticity, and Complex Geometry

The introduction of a sulfonate (-SO₃⁻) group at the 3-position of the pyridine-2-carboxylic acid framework significantly modifies the ligand's electronic properties and steric profile, thereby influencing its coordination behavior. While the primary N,O-bidentate chelation is typically preserved, the sulfonate group introduces several new potential interactions.

In certain scenarios, the sulfonate group can participate directly in coordination. It may act as a monodentate ligand, or more commonly, as a bridging ligand connecting two or more metal centers, leading to the formation of coordination polymers. This behavior is more likely with "hard" metal cations that have a higher affinity for oxygen donors. Direct chelation involving a sulfonate oxygen to the same metal center as the N,O-picolinate moiety is sterically less favorable and would result in a strained ring system. Therefore, the denticity of 3-sulfopyridine-2-carboxylic acid is most commonly bidentate, with the potential for higher denticity primarily through bridging interactions that lead to extended structures.

Synthesis and Characterization of Metal Complexes of this compound

Formation and Structural Analysis of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of a suitable metal salt (e.g., chlorides, nitrates, or acetates) with the ligand in an appropriate solvent. mdpi.com The choice of solvent is crucial, with water or polar organic solvents like methanol, ethanol, or dimethylformamide (DMF) often being employed to facilitate the dissolution of both the metal salt and the sulfonated ligand. The reaction conditions, such as temperature, pH, and stoichiometry, are carefully controlled to promote the crystallization of the desired complex.

Spectroscopic techniques are also essential.

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand. A shift in the stretching frequencies of the carboxylate (COO⁻) and sulfonate (SO₃⁻) groups upon complexation provides evidence of their interaction with the metal ion.

UV-Visible Spectroscopy: This method provides information about the electronic environment of the metal center and can help to infer the coordination geometry.

Elemental Analysis: This analysis confirms the empirical formula of the synthesized complex.

The table below summarizes typical coordination geometries observed for transition metal complexes.

| Metal Ion | Typical Coordination Number | Common Geometry |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral |

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

| Ni(II) | 4, 6 | Square Planar, Octahedral |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral |

| Fe(II)/Fe(III) | 6 | Octahedral |

Exploration of Bidentate, Tridentate, or Polydentate Ligand Behavior

As established, the most probable coordination mode for this compound is as a bidentate N,O-chelating ligand, forming a stable five-membered ring. This behavior is consistently observed in complexes of the parent picolinic acid. dergipark.org.tr

However, the presence of the sulfonate group opens the possibility for more complex binding modes.

Bidentate (Chelating): The ligand binds to a single metal center through the pyridine-N and a carboxylate-O atom. This is the expected dominant coordination mode.

Tridentate (Bridging): The ligand could act as a bridge between two metal centers. In this scenario, it would chelate one metal via the N,O-donors and bind to a second metal ion through one of the sulfonate oxygen atoms. This can lead to the formation of dimers, chains, or higher-dimensional coordination polymers.

Polydentate (Bridging): In rarer cases, both the carboxylate and sulfonate groups could act as bridging units between multiple metal centers, potentially leading to complex 2D or 3D metal-organic frameworks.

Direct tridentate chelation to a single metal atom involving the N,O-picolinate site and a sulfonate oxygen is considered unlikely due to the significant steric strain it would impose. The flexibility of the sulfonate group is better suited for intermolecular bridging than for intramolecular chelation.

The table below outlines these potential coordination modes.

| Coordination Mode | Donor Atoms Involved | Resulting Structure |

| Bidentate Chelate | Pyridine-N, Carboxylate-O | Mononuclear Complex |

| Tridentate Bridging | Pyridine-N, Carboxylate-O (to M1); Sulfonate-O (to M2) | Dinuclear or Polynuclear Complex |

| Polydentate Bridging | Pyridine-N, Carboxylate-O, Sulfonate-O | Coordination Polymer / MOF |

Advanced Structural Concepts of Metal Complexes, including Proton Transfer Salts and Supramolecular Architectures

The dual acidic nature of this compound (possessing both a carboxylic and a sulfonic acid group) and the basic pyridine nitrogen allows for the formation of proton transfer salts. In these compounds, a proton can be transferred from one of the acidic groups to the pyridine nitrogen, resulting in a zwitterionic molecule. This process is influenced by the specific pKa values of the functional groups. rsc.org The formation of such zwitterions can precede or be an integral part of the metal complex formation.

When a metal complex is formed with the ligand in its zwitterionic state, or when another base is present in the reaction, the resulting crystal structure can be described as a complex salt. For example, the anionic [M(3-sulfopyridine-2-carboxylate)ₓ]ⁿ⁻ unit can be charge-balanced by a protonated base as a counter-cation.

The true complexity and elegance of these systems are revealed in their supramolecular architectures. The sulfonate group, with its high capacity for hydrogen bonding, becomes a key director of crystal packing. researchgate.net The combination of the coordinated metal centers, the organic ligand backbone, and potentially co-crystallized solvent molecules or counter-ions leads to intricate networks held together by non-covalent interactions.

Common hydrogen bonding motifs include:

N-H···O: Between a protonated pyridine and a sulfonate or carboxylate oxygen. rug.nl

O-H···O: Involving coordinated water molecules and sulfonate/carboxylate oxygens.

C-H···O: Weaker interactions between the pyridine ring's C-H bonds and oxygen acceptors.

These interactions can assemble the individual metal complexes into higher-order structures, such as one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. The sulfonate group is particularly effective at linking different components, often forming robust synthons like the R²₂(8) ring motif, which contributes to the stability and predictability of the resulting supramolecular structure. nih.gov

Catalytic Applications of Metal Complexes involving Pyyridine Carboxylates

Metal complexes incorporating pyridine carboxylate ligands have garnered significant interest in the field of catalysis due to their versatile coordination chemistry and ability to facilitate a range of chemical transformations. The electronic properties and structural features of these ligands can be readily tuned by the introduction of various substituents on the pyridine ring, thereby influencing the catalytic activity and selectivity of the corresponding metal complexes. The following sections will delve into specific aspects of their application in oxidation reactions, with a focus on the catalytic activity and the crucial role of ligand decomposition in the catalytic cycle, drawing upon key research findings for the parent compound, pyridine-2-carboxylic acid, as a foundational model.

Investigation of Catalytic Activity in Oxidation Reactions

The catalytic efficacy of metal complexes with pyridine carboxylate ligands has been notably demonstrated in various oxidation reactions. Research has shown that manganese complexes of pyridin-2-yl based ligands are effective catalysts for the oxidation of both alkenes and alcohols, utilizing hydrogen peroxide (H₂O₂) as the terminal oxidant. These systems have been reported to achieve high turnover numbers and selectivity.

A key finding in this area comes from the study of manganese-based catalysts where the active catalytic species is, in fact, formed in situ from the decomposition of more complex pyridin-2-yl containing ligands. It has been demonstrated that the combination of a manganese source with pyridine-2-carboxylic acid itself results in a highly active and selective catalyst for oxidation reactions. For instance, the catalytic system formed from Mn(II) salts and pyridine-2-carboxylic acid efficiently catalyzes the epoxidation of alkenes.

The catalytic performance of these systems is often influenced by the reaction conditions. The presence of a base is crucial for the in situ formation and activity of the catalyst. The efficiency of the catalytic process, particularly in terms of hydrogen peroxide consumption, is significantly improved when pyridine-2-carboxylic acid is used directly as the ligand, as opposed to being generated in situ from a precursor ligand.

To illustrate the catalytic activity, consider the following data derived from studies on the epoxidation of a model alkene substrate catalyzed by manganese complexes.

| Catalyst System | Substrate | Oxidant | Conversion (%) | Selectivity to Epoxide (%) |

|---|---|---|---|---|

| Mn(II) + Pyridin-2-yl based ligand precursor | Cyclooctene | H₂O₂ | 85 | 95 |

| Mn(II) + Pyridine-2-carboxylic acid | Cyclooctene | H₂O₂ | 98 | 99 |

Studies on Ligand Decomposition and its Role in Catalytic Cycles

A critical aspect of the catalytic application of metal complexes with certain pyridin-2-yl based ligands is the in situ decomposition of these ligands to form simpler, and often more active, catalytic species. Research has revealed the unexpected role of pyridine-2-carboxylic acid as the true active ligand in several manganese-based oxidation catalysis systems. researchgate.netnih.gov

It has been observed that in the presence of a manganese source, hydrogen peroxide, and a base, various pyridin-2-yl based ligands undergo decomposition to yield pyridine-2-carboxylic acid or its derivatives. researchgate.netnih.gov This decomposition process occurs prior to the onset of the catalytic oxidation of the organic substrate. researchgate.netnih.gov This finding is significant as it indicates that the initially added complex ligand is a precatalyst, which is transformed under the reaction conditions into the active catalytic entity.

The degradation of the pyridin-2-yl ligands to pyridine-2-carboxylic acid has been confirmed through techniques such as ¹H NMR spectroscopy. researchgate.netnih.gov Studies have shown that the catalytic activity and selectivity of systems employing these complex pyridin-2-yl ligands are identical to those observed when using an equivalent amount of pyridine-2-carboxylic acid directly. researchgate.netnih.gov

A notable difference, however, is the presence of a lag phase in the reactions initiated with the precursor ligands, which is absent when pyridine-2-carboxylic acid is used from the start. researchgate.netnih.gov This lag phase corresponds to the time required for the decomposition of the precursor ligand and the formation of the active pyridine-2-carboxylic acid-manganese catalyst. researchgate.netnih.gov

Furthermore, the efficiency of the oxidant usage is markedly improved when pyridine-2-carboxylic acid is the starting ligand. For example, in certain oxidation reactions, the number of equivalents of H₂O₂ required can decrease from 6-8 with the pyridin-2-yl based ligands to just 1-1.5 with pyridine-2-carboxylic acid. researchgate.netnih.gov This highlights the importance of understanding ligand stability and decomposition pathways in the design and optimization of catalytic systems.

The following table summarizes the key observations regarding ligand decomposition and its effect on the catalytic cycle.

| Parameter | System with Pyridin-2-yl Based Ligand Precursor | System with Pyridine-2-carboxylic Acid |

|---|---|---|

| Active Ligand Formation | In situ decomposition | Directly added |

| Induction Period (Lag Phase) | Observed | Not observed |

| Equivalents of H₂O₂ Required | 6 - 8 | 1 - 1.5 |

| Catalytic Activity and Selectivity | Identical to direct system after lag phase | High and immediate |

Derivatization Strategies and Structure Activity Relationship Sar Studies

Rational Design and Synthesis of Novel Analogs of 3-Sulfopyridine-2-carboxylic Acid

The pyridine (B92270) ring is a common heterocycle in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets. nih.govnih.gov Its structural flexibility allows for easy substitution at various positions, which can be used to fine-tune activity and selectivity. nih.gov The introduction of different substituents onto the remaining positions (C4, C5, C6) of the pyridine ring of this compound can significantly alter its electronic properties, lipophilicity, and steric profile.

Research on analogous picolinic acid structures has demonstrated the impact of such substitutions. For instance, studies on 6-(1H-pyrazol-1-yl)-2-picolinic acids revealed that the introduction of electron-withdrawing groups like chlorine and trifluoromethyl groups onto the pyridine and associated aryl rings influences their herbicidal activity. mdpi.com The specific placement and nature of these substituents are critical, as SAR studies often show that even minor changes can lead to substantial differences in potency and target affinity. acs.org For example, in one study on STAT3 inhibitors, replacing a phenyl ring with a pyridine ring significantly reduced the compound's activity, underscoring the context-dependent nature of such modifications. acs.org

Table 1: Examples of Substituted Picolinic Acid Derivatives and Their Characterization This table presents data from analogous compounds to illustrate the principle of pyridine ring substitution.

| Compound Name | Substituents | Physical Appearance | Molecular Formula |

|---|---|---|---|

| 4-Amino-3,5-dichloro-6-(3-methyl-5-(p-tolyl)-1H-pyrazol-1-yl)picolinic acid | 4-NH2, 3,5-di-Cl | White solid | C17H14Cl2N4O2 |

| 4-Amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-(difluoromethyl)-1H-pyrazol-1-yl)picolinic acid | 4-NH2, 3,5-di-Cl, 4'-Cl, 3-CF2H | White solid | C16H8Cl3F2N4O2 |

| 4-Amino-6-(5-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)-3,5-dichloropicolinic acid | 4-NH2, 3,5-di-Cl, 4'-Br, 3-CF3 | Yellow solid | C16H8BrCl2F3N4O2 |

Source: Adapted from research on novel picolinic acid herbicides. mdpi.com

The carboxylic acid and sulfonate groups are primary sites for interaction and can be modified to alter binding affinity, solubility, and metabolic stability. The carboxylic acid at the C2 position is particularly amenable to modification. A common strategy is its conversion to an amide, which can be achieved by first activating the acid, for example with thionyl chloride to form an acyl chloride, followed by reaction with a desired amine. researchgate.net This transformation replaces the acidic proton with a group that can act as a hydrogen bond donor or be sterically tailored, potentially altering the molecule's interaction with its biological target. nih.gov

Modification of the sulfonate group can be more challenging but offers unique opportunities. Synthetic strategies developed for related compounds, such as the introduction of an alkylsulfonyl moiety, can involve a multi-step process starting from the reduction of a different carboxylic acid on the ring, followed by bromination and substitution with a sulfite (B76179) source like Na₂SO₃. nih.gov Such modifications fundamentally change the nature of the acidic group, which can have profound effects on the molecule's pKa and binding mode.

Bioisosteric Replacement Studies with the Carboxylic Acid and Sulfonate Groups

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in medicinal chemistry to overcome issues related to toxicity, metabolism, or pharmacokinetics. drughunter.com Both the carboxylic acid and sulfonate groups of this compound are candidates for such replacements.

The sulfonamide group is a well-established non-classical bioisostere for carboxylic acids. While sulfonamides are typically less acidic (pKa ~9-10) than carboxylic acids (pKa ~4-5), they offer advantages such as increased lipophilicity and metabolic stability. drughunter.com Despite differences in acidity and planarity, sulfonamides can establish a similar geometry of hydrogen bonds as a carboxylate. researchgate.net

The effectiveness of this bioisosteric replacement is highly dependent on the specific biological target and molecular context. In a notable study on inhibitors of the human urate transporter 1 (URAT1), the replacement of a carboxylic acid with an N-(pyridin-3-yl)sulfonamide resulted in a nearly three-fold increase in potency. sci-hub.se This highlights that for certain targets, the specific electronic and steric properties of the sulfonamide group can lead to superior interactions.

Table 2: Comparison of Carboxylic Acid and Sulfonamide Bioisosteres in a URAT1 Inhibitor Series

| Compound | Bioisosteric Group | IC50 (µM) | Fold Improvement vs. Carboxylic Acid |

|---|---|---|---|

| Parent Compound | Carboxylic Acid | 0.094 | - |

| Analog 1g | N-(pyridin-3-yl)sulfonamide | 0.032 | 2.9x |

Source: Adapted from SAR studies on URAT1 inhibitors. sci-hub.se

Beyond sulfonamides, a variety of acidic heterocyclic rings are frequently used as carboxylic acid bioisosteres. These alternatives can offer different physicochemical properties, such as acidity, lipophilicity, and metabolic stability, while maintaining the ability to interact with the target receptor. drughunter.com

The 5-substituted 1H-tetrazole is one of the most widely used bioisosteres, as its acidity (pKa ≈ 4.5-4.9) and planar geometry closely mimic those of a carboxylic acid. nih.gov Tetrazoles are found in numerous FDA-approved drugs, including the antihypertensive losartan. Other heterocyclic options include 5-oxo-1,2,4-oxadiazoles and related thiadiazoles, which are typically less acidic and more lipophilic than tetrazoles, a property that can enhance oral bioavailability. drughunter.com Hydroxamic acids and phosphonic acids have also been successfully employed, each offering a unique profile of acidity, polarity, and metal-chelating ability. nih.gov The selection of an appropriate bioisostere is a critical decision in the lead optimization process and often requires the synthesis and evaluation of several alternatives.

Table 3: Common Heterocyclic Bioisosteres for Carboxylic Acids

| Bioisostere | Typical pKa Range | Key Features |

|---|---|---|

| Tetrazole | 4.5 - 4.9 | Planar, similar acidity to carboxylic acid. nih.gov |

| 5-Oxo-1,2,4-oxadiazole | 6 - 7 | Planar, less acidic and more lipophilic than tetrazole. drughunter.com |

| Hydroxamic Acid | 8 - 9 | Moderately acidic, strong metal-chelating properties. nih.gov |

| Phosphonic Acid | ~1 - 3 (pKa1) | Non-planar, highly acidic, more polar. nih.gov |

Q & A

Q. Optimization Strategies :

- Use of anhydrous solvents to prevent hydrolysis.

- Monitoring reaction progress via TLC or HPLC to identify intermediates.

- Adjust stoichiometry of sulfonating agents (1.2–1.5 equivalents) to balance yield and purity .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental data regarding the protonation state of this compound?

Methodological Answer:

Discrepancies often arise due to solvent effects or crystal packing forces. A systematic approach includes:

pH-dependent NMR : Titrate the compound in D₂O to observe chemical shift changes in the sulfonic acid (–SO₃H) and carboxylic acid (–COOH) protons .

X-ray crystallography : Determine the solid-state structure using SHELXL for refinement. Compare bond lengths (e.g., S–O vs. C–O) to infer protonation states .

DFT calculations : Perform solvent-implicit (e.g., COSMO) and explicit (e.g., water clusters) models to predict pKa values. Validate against experimental potentiometric titrations .

Basic: Which spectroscopic techniques are most effective for characterizing the functional groups in this compound?

Methodological Answer:

- FT-IR :

- Sulfonic acid group: Strong absorptions at 1180–1120 cm⁻¹ (asymmetric S=O stretch) and 1040–1000 cm⁻¹ (symmetric S=O stretch).

- Carboxylic acid: Broad O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- ¹H/¹³C NMR :

- Pyridine ring protons: Downfield shifts (δ 8.5–9.0 ppm) due to electron-withdrawing groups.

- Sulfonic acid protons: Exchange broadening in D₂O, resolved using deuterated DMSO .

Advanced: What strategies mitigate racemization or stereochemical instability during derivatization of this compound?

Methodological Answer:

- Low-temperature reactions : Conduct coupling reactions (e.g., amide formation) at –20°C to reduce kinetic energy and prevent epimerization.

- Chiral auxiliaries : Use tert-butoxycarbonyl (Boc) or benzyl groups to stabilize intermediates, as demonstrated in piperidine derivatives .

- Analytical validation : Employ chiral HPLC (e.g., Chiralpak IA column) with hexane:isopropanol gradients to confirm enantiopurity .

Basic: How is the crystal structure of this compound determined, and what role does SHELX software play?

Methodological Answer:

Crystallization : Grow single crystals via slow evaporation from methanol/water.

Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer.

Refinement with SHELXL :

Q. Example Metrics :

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R-factor | 0.038 |

| C–C bond length | 1.39 Å |

Advanced: How can contradictory bioactivity data for this compound across enzyme inhibition assays be reconciled?

Methodological Answer:

Contradictions may stem from assay conditions or target flexibility. Mitigation steps:

- Standardized protocols : Use fixed ATP concentrations (e.g., 1 mM) in kinase assays to minimize variability .

- Molecular docking : Perform flexible docking (e.g., AutoDock Vina) to assess binding modes under different protonation states.

- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling .

Basic: What are the key differences in reactivity between this compound and its non-sulfonated analog, pyridine-2-carboxylic acid?

Methodological Answer:

- Acidity : The sulfonic acid group (pKa ~1.5) enhances acidity compared to the carboxylic group (pKa ~2.5), influencing solubility and metal chelation.

- Electrophilic substitution : Sulfonation deactivates the pyridine ring, directing further substitutions to the 5-position .

- Coordination chemistry : The sulfonate group facilitates complexation with transition metals (e.g., Cu²⁺), useful in catalysis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.